molecular formula C6H6N2OS B11921297 1-(Thiazol-2-yl)azetidin-2-one

1-(Thiazol-2-yl)azetidin-2-one

Cat. No.: B11921297
M. Wt: 154.19 g/mol
InChI Key: CCBLADXHKQXMMN-UHFFFAOYSA-N
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Description

1-(Thiazol-2-yl)azetidin-2-one is a heterocyclic compound that combines the structural features of thiazole and azetidinone rings. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms, while azetidinone is a four-membered lactam ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiazol-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of thiazole derivatives with β-lactam precursors under specific conditions. For instance, the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base like triethylamine can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Recrystallization from solvents like ethanol is often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Thiazol-2-yl)azetidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial properties against bacteria and fungi.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)azetidin-2-one involves its interaction with specific molecular targets. In antimicrobial applications, it can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). In anticancer research, it may inhibit enzymes like topoisomerases, leading to DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 1-(Thiazol-2-yl)azetidin-2-one is unique due to its combined structural features of thiazole and azetidinone rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile scaffold for drug development .

Biological Activity

1-(Thiazol-2-yl)azetidin-2-one is a heterocyclic compound characterized by a thiazole ring and an azetidinone moiety. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound contribute to its potential therapeutic applications.

Structural Characteristics

The compound consists of a five-membered aromatic thiazole ring containing sulfur and nitrogen atoms, along with a four-membered lactam (cyclic amide) structure. These components allow for various interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. A study reported that derivatives of thiazole-azetidinone hybrids demonstrated potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 100 µg/mL to 200 µg/mL, which were comparable to standard antibiotics like chloramphenicol .

Compound NameMIC (µg/mL) against E. coliMIC (µg/mL) against P. aeruginosa
This compound100100
Chloramphenicol50-
Nystatin-100

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound derivatives. A study indicated that certain azetidinone derivatives induced apoptosis in cancer cell lines such as B16F10 and SiHa cells. The mechanism was linked to the activation of caspase-3 and the overexpression of genes related to apoptosis regulation .

Key Findings:

  • Compound 6 showed the highest selectivity for neoplastic cells and induced apoptosis.
  • The compound's interaction with the colchicine binding site of human α/β-tubulin suggests a possible mechanism for its anticancer activity .

Anti-inflammatory Activity

Additionally, some derivatives of this compound have been evaluated for anti-inflammatory effects. The compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .

Case Studies

Study on Antimicrobial Efficacy:
A series of thiazole-based azetidinones was synthesized and evaluated for their antibacterial activity. Compounds with electron-donating groups exhibited enhanced activity against E. coli and S. aureus, suggesting that structural modifications can significantly influence biological efficacy .

Anticancer Evaluation:
In a comprehensive evaluation, several azetidinone derivatives were tested against various cancer cell lines. The results indicated that compounds with specific substitutions on the thiazole ring showed increased cytotoxicity, particularly against breast cancer cell lines (MDA-MB-231), highlighting their potential as novel anticancer agents .

Properties

Molecular Formula

C6H6N2OS

Molecular Weight

154.19 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)azetidin-2-one

InChI

InChI=1S/C6H6N2OS/c9-5-1-3-8(5)6-7-2-4-10-6/h2,4H,1,3H2

InChI Key

CCBLADXHKQXMMN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1=O)C2=NC=CS2

Origin of Product

United States

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